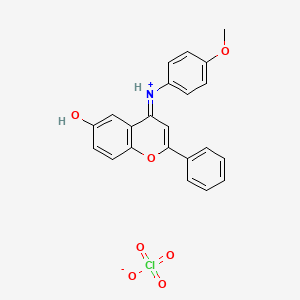
(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate is a complex organic compound with significant potential in various scientific fields. This compound features a chromenylidene core, which is a derivative of chromene, and is known for its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate typically involves a multi-step process The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenolic compound and a suitable aldehyde under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
作用机制
The mechanism of action of (E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chromenylidene core allows it to participate in redox reactions, influencing cellular pathways related to oxidative stress and inflammation. Additionally, its ability to undergo substitution reactions enables it to modulate the activity of various biomolecules.
相似化合物的比较
Similar Compounds
Chromen-4-one derivatives: These compounds share the chromenylidene core and exhibit similar reactivity and biological activities.
Phenylazanium derivatives: Compounds with similar azanium groups that show comparable chemical behavior.
Uniqueness
(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3.ClHO4/c1-25-18-10-7-16(8-11-18)23-20-14-22(15-5-3-2-4-6-15)26-21-12-9-17(24)13-19(20)21;2-1(3,4)5/h2-14,24H,1H3;(H,2,3,4,5)/b23-20+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXCNQLTIBYDJ-NMSJBYGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[NH+]=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/[NH+]=C/2\C=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoate](/img/structure/B7734978.png)
![1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7734999.png)
![1-phenyl-3-[(E)-(2-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7735001.png)
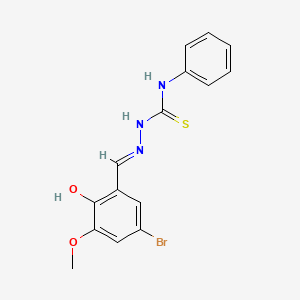
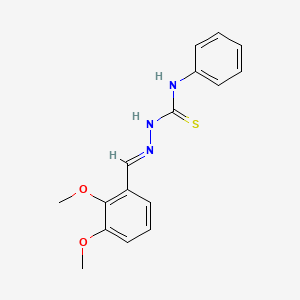
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B7735033.png)
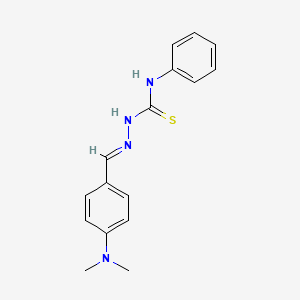
![3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7735051.png)

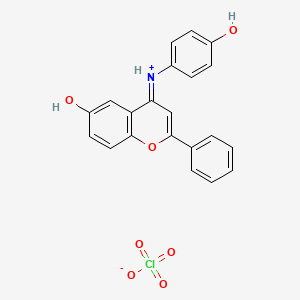

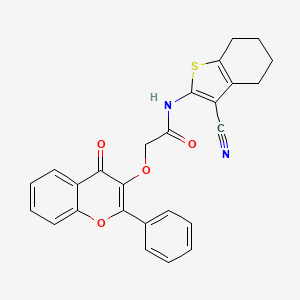
![1-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735079.png)

